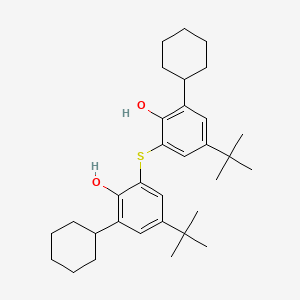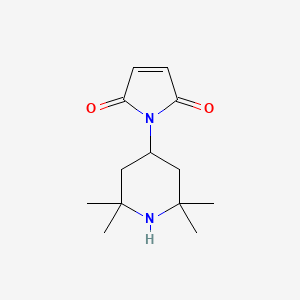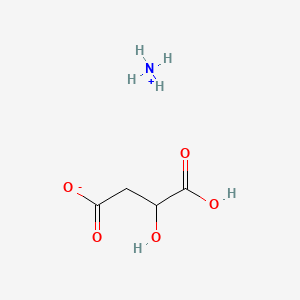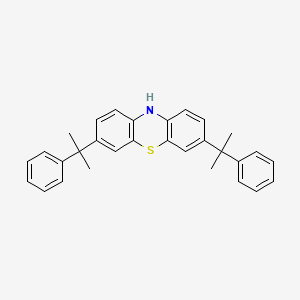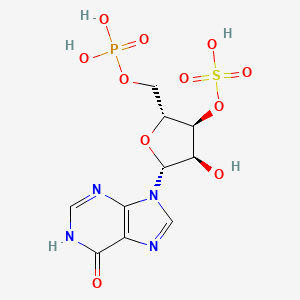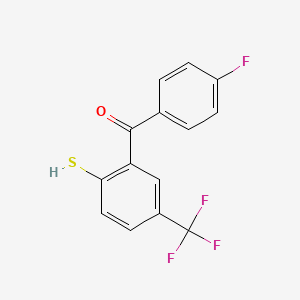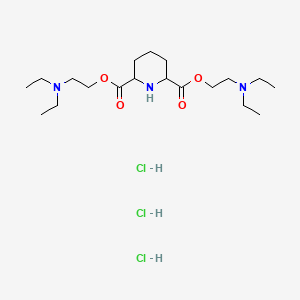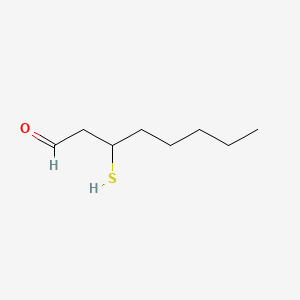
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic organic compound It is characterized by its unique structure, which includes a beta-alanine backbone with methoxycarbonyl and methoxy-oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves the following steps:
Starting Materials: Beta-alanine, methoxycarbonyl chloride, and 3-methoxy-3-oxopropyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Catalysts and Solvents: Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(methoxycarbonyl)-N-(3-oxopropyl)-beta-alaninate
- Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxobutyl)-beta-alaninate
Properties
CAS No. |
83711-57-3 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
methyl 3-[methoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C10H17NO6/c1-15-8(12)4-6-11(10(14)17-3)7-5-9(13)16-2/h4-7H2,1-3H3 |
InChI Key |
AFMJSJPNRZXPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


